molecular formula C20H22N4O2 B11201789 N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-2-phenylbutanamide

N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-2-phenylbutanamide

Cat. No.: B11201789
M. Wt: 350.4 g/mol
InChI Key: LYWVDCTZUGEFMB-UHFFFAOYSA-N
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Description

N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE typically involves the reaction of benzimidazole derivatives with various acylating agents. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted benzimidazole derivatives, which can have different biological activities .

Scientific Research Applications

N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of a benzimidazole moiety with a phenylbutanamide group makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-2-phenylbutanamide

InChI

InChI=1S/C20H22N4O2/c1-3-15(14-9-5-4-6-10-14)19(26)21-13(2)18(25)24-20-22-16-11-7-8-12-17(16)23-20/h4-13,15H,3H2,1-2H3,(H,21,26)(H2,22,23,24,25)

InChI Key

LYWVDCTZUGEFMB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(C)C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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